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Compound of Interest

Compound Name: Antibacterial agent 141

Cat. No.: B12394150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, origin, and core scientific principles of the

cephamycin antibiotic MT-141, more commonly known as Cefminox. We will delve into its semi-

synthetic nature, the natural product precursor, the producing microorganism, its mechanism of

action, and relevant experimental data and protocols.

Executive Summary
MT-141 (Cefminox) is a second-generation, semi-synthetic cephamycin antibiotic with a broad

spectrum of activity, particularly against Gram-negative bacteria and anaerobes. Its discovery

originated from the screening of natural products, leading to the identification of the precursor

molecule, SF-1623, produced by the soil bacterium Streptomyces chartreusis SF-1623.

Subsequent chemical modification of SF-1623, specifically the introduction of a D-cysteine

moiety at the 7β-side chain, resulted in the development of MT-141 with enhanced antibacterial

properties. This guide provides a comprehensive overview of the scientific journey from natural

product discovery to the development of this clinically significant antibiotic.

Discovery and Origin of MT-141
The development of MT-141 is a prime example of the successful semi-synthetic modification

of a natural product to improve its therapeutic efficacy.

The Natural Precursor: SF-1623
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The journey to MT-141 began with the discovery of the antibiotic SF-1623.[1] This novel

cephamycin was isolated from the fermentation broth of a Streptomyces species.

Producing Microorganism:Streptomyces chartreusis strain SF-1623. This strain was

originally isolated from a soil sample collected in the Shimane Prefecture of Japan.

Discovery: The antibiotic SF-1623 was identified through a screening program aimed at

discovering new β-lactam antibiotics. Its unique structure and biological activity set it apart as

a promising candidate for further development.

From SF-1623 to MT-141: A Semi-Synthetic Approach
While SF-1623 demonstrated antibacterial activity, researchers at Meiji Seika Kaisha, Ltd.

sought to enhance its properties through chemical modification. This led to the synthesis of a

series of derivatives, among which MT-141 emerged as the most potent. The key modification

was the introduction of a D-cysteine moiety into the 7β-side chain of the cephamycin core. This

structural alteration was found to be crucial for the enhanced bacteriolytic activity of MT-141.

Biological Activity and Data Presentation
MT-141 exhibits a broad spectrum of antibacterial activity. Below is a summary of its in vitro

activity against a range of clinically relevant bacteria.

Minimum Inhibitory Concentrations (MICs)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of

Cefminox (MT-141) against various bacterial species. The MIC is the lowest concentration of

an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/6833126/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bacterial Species Number of Strains MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)

Bacteroides fragilis - - 2.0

Bacteroides

thetaiotaomicron
- - 4.0

Fusobacterium spp. - - 1.0

Peptostreptococcus

spp.
- - 2.0

Clostridium difficile - - 2.0

Anaerobic Bacteria

(Overall)
357 1.0 16.0

Data compiled from multiple sources.[2][3][4]

Mechanism of Action
The primary mechanism of action of MT-141 is the inhibition of bacterial cell wall synthesis, a

hallmark of β-lactam antibiotics. This process can be broken down into the following key steps:

Targeting Penicillin-Binding Proteins (PBPs): MT-141 covalently binds to and inactivates

Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall.

PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, which

provides structural integrity to the bacterial cell wall.

Inhibition of Peptidoglycan Cross-linking: By binding to PBPs, MT-141 inhibits their

transpeptidase activity. This prevents the cross-linking of peptidoglycan chains, weakening

the cell wall.

Induction of Cell Lysis: The compromised cell wall can no longer withstand the internal

osmotic pressure of the bacterium, leading to cell lysis and death. MT-141 is noted for its

rapid and potent bacteriolytic action, particularly against Gram-negative bacteria.
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Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams, generated using the DOT language, visualize the mechanism of action

and a general experimental workflow for antibiotic discovery.
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Caption: Mechanism of action of MT-141 leading to bacterial cell lysis.
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Caption: General workflow for the discovery and development of a semi-synthetic antibiotic.

Experimental Protocols
This section outlines the general methodologies for the key experiments involved in the

discovery and characterization of MT-141 and its precursor, SF-1623.

Fermentation of Streptomyces chartreusis SF-1623
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The production of the precursor antibiotic SF-1623 is achieved through submerged

fermentation of Streptomyces chartreusis SF-1623.

Objective: To cultivate S. chartreusis SF-1623 under optimal conditions to maximize the

production of SF-1623.

Materials:

Streptomyces chartreusis SF-1623 culture

Seed culture medium (e.g., Tryptic Soy Broth)

Production fermentation medium (specific composition can be optimized but generally

contains a carbon source like glucose, a nitrogen source like soybean meal, and mineral

salts)

Shake flasks or fermenter

Incubator shaker

Procedure:

Inoculum Preparation: Aseptically transfer a loopful of S. chartreusis SF-1623 from a stock

culture to a flask containing the seed culture medium. Incubate at 28-30°C for 48-72 hours

with shaking (e.g., 200 rpm).

Production Fermentation: Inoculate the production fermentation medium with the seed

culture (typically 5-10% v/v). The fermentation is carried out in a larger vessel (shake flask or

fermenter) at 28-30°C with continuous agitation and aeration for 5-7 days.

Monitoring: Monitor the fermentation process by measuring parameters such as pH, cell

growth (e.g., packed cell volume), and antibiotic production (using a bioassay or HPLC).

Isolation and Purification of SF-1623
Following fermentation, the antibiotic SF-1623 is extracted from the culture broth and purified.

Objective: To isolate and purify SF-1623 from the fermentation broth.
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Materials:

Fermentation broth containing SF-1623

Filter press or centrifuge

Adsorbent resin column (e.g., Amberlite XAD series)

Solvents for elution (e.g., acetone, methanol)

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

Biomass Removal: Separate the microbial cells from the fermentation broth by filtration or

centrifugation. The supernatant contains the dissolved antibiotic.

Adsorption Chromatography: Pass the clarified broth through a column packed with an

adsorbent resin. The antibiotic will bind to the resin.

Elution: Wash the column with water to remove impurities. Elute the antibiotic from the resin

using an organic solvent or a gradient of organic solvent in water.

Concentration: Concentrate the eluate containing the crude antibiotic under reduced

pressure.

Purification: Further purify the crude extract using techniques such as preparative HPLC to

obtain pure SF-1623. Monitor the fractions for antibiotic activity.

Determination of Minimum Inhibitory Concentration
(MIC)
The MIC of MT-141 against various bacterial strains is a key measure of its potency.

Objective: To determine the lowest concentration of MT-141 that inhibits the visible growth of a

specific bacterium.

Materials:
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MT-141 (Cefminox) stock solution

Bacterial cultures to be tested

Mueller-Hinton Broth (or other suitable growth medium)

96-well microtiter plates

Incubator

Procedure:

Serial Dilution: Prepare a series of twofold dilutions of the MT-141 stock solution in the

growth medium in the wells of a microtiter plate.

Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., 5

x 10⁵ CFU/mL). Include a positive control (bacteria with no antibiotic) and a negative control

(medium with no bacteria).

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

Reading the Results: The MIC is determined as the lowest concentration of MT-141 in which

no visible growth of the bacterium is observed.

Conclusion
The discovery and development of MT-141 (Cefminox) represent a significant advancement in

the field of antibiotics. By leveraging the biosynthetic capabilities of Streptomyces chartreusis to

produce the natural precursor SF-1623 and then applying targeted chemical modifications,

scientists were able to create a potent semi-synthetic antibiotic with a valuable clinical profile.

This guide has provided a technical overview of this process, from the initial discovery to the

characterization of its antibacterial activity and mechanism of action, offering valuable insights

for researchers and professionals in the field of drug development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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